![molecular formula C11H14ClF2N B13627428 3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride CAS No. 2792201-52-4](/img/structure/B13627428.png)
3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride is a chemical compound with the molecular formula C11H14ClF2N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a difluorophenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzyl chloride and pyrrolidine.
Reaction: The 3,4-difluorobenzyl chloride is reacted with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Formation of Hydrochloride Salt: The resulting product, 3-[(3,4-Difluorophenyl)methyl]pyrrolidine, is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a tool compound in biological research to study the effects of difluorophenyl groups on biological systems.
Chemical Synthesis: It is utilized in various organic synthesis reactions to create complex molecules for research and development.
Mechanism of Action
The mechanism of action of 3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity for its target, while the pyrrolidine ring can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,4-Difluorophenyl)methyl]pyrrolidine
- 3-[(3,4-Difluorophenyl)methyl]piperidine
- 3-[(3,4-Difluorophenyl)methyl]morpholine
Uniqueness
3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride is unique due to the presence of both the difluorophenyl group and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The difluorophenyl group enhances its stability and lipophilicity, while the pyrrolidine ring provides a versatile scaffold for further modifications.
Properties
CAS No. |
2792201-52-4 |
|---|---|
Molecular Formula |
C11H14ClF2N |
Molecular Weight |
233.68 g/mol |
IUPAC Name |
3-[(3,4-difluorophenyl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H13F2N.ClH/c12-10-2-1-8(6-11(10)13)5-9-3-4-14-7-9;/h1-2,6,9,14H,3-5,7H2;1H |
InChI Key |
GATDCJJPVWDKIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC2=CC(=C(C=C2)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



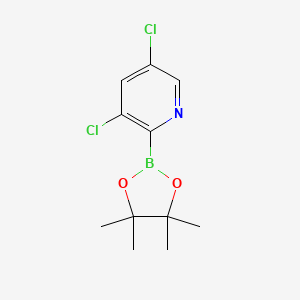
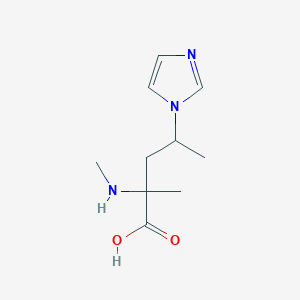
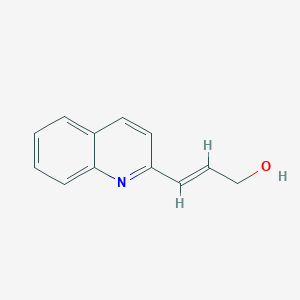
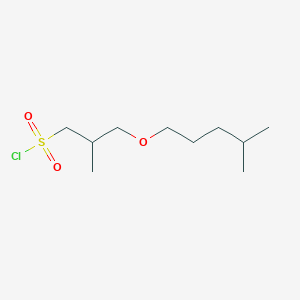

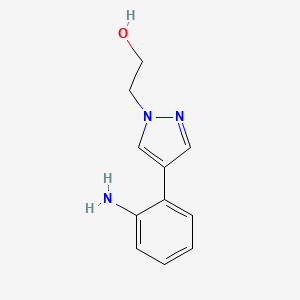
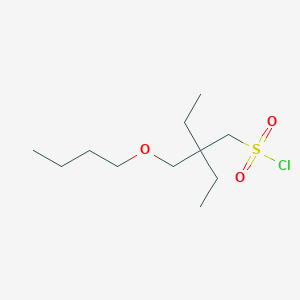
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B13627408.png)
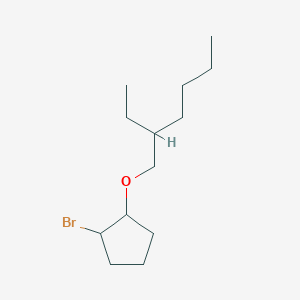
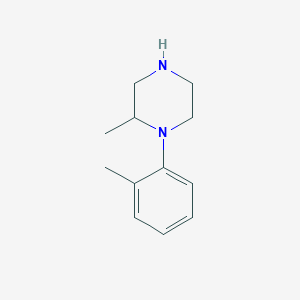
![2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13627431.png)
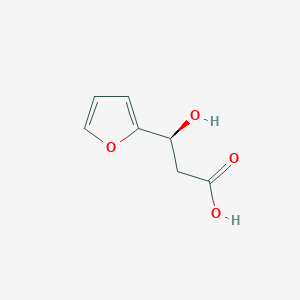
![2-Ethynylbicyclo[4.1.0]heptane](/img/structure/B13627433.png)
